molecular formula C6H7ClN2O B8735470 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride CAS No. 861585-80-0

1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B8735470
CAS RN: 861585-80-0
M. Wt: 158.58 g/mol
InChI Key: YYWXFOSSUCTXCZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

861585-80-0

Product Name

1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

1,4-dimethylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C6H7ClN2O/c1-4-3-9(2)8-5(4)6(7)10/h3H,1-2H3

InChI Key

YYWXFOSSUCTXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (4 ml) was added to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (0.5 g) and the reaction was heated at 80° C. for 2 h. Further thionyl chloride (2 ml) was added and the reaction was heated at 80° C. for 1 h. The reaction was evaporated, then azeotroped with toluene to give title compound, 511 mg.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (190 mg) was weighed to a round bottom flask and thionyl chloride (1 ml) was added. The reaction was heated to reflux for 6 h then overnight at RT. After this time thionyl chloride was evaporated and the residue azeotroped with toluene to afford the title compound, 200 mg.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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